Cas no 79779-66-1 (2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone)
2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-bromo-1-(2,3,4-trichlorophenyl)-
- 2-bromo-1-(2,3,4-trichlorophenyl)ethan-1-one
- 2-bromo-1-(2,3,4-trichlorophenyl)ethanone
- SCHEMBL1480881
- 79779-66-1
- EINECS 279-258-3
- NS00061042
- 2-Bromo-2',3',4'-trichloroacetophenone
- VLDDCKKHWOFPMO-UHFFFAOYSA-N
- DTXSID701000727
- 2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone
-
- Inchi: 1S/C8H4BrCl3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
- InChI Key: VLDDCKKHWOFPMO-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=C(C=1Cl)Cl)Cl)=O
Computed Properties
- Exact Mass: 299.85111g/mol
- Monoisotopic Mass: 299.85111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 17.1Ų
2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113591-1g |
2-Bromo-1-(2,3,4-trichlorophenyl)ethanone |
79779-66-1 | 95% | 1g |
$400.00 | 2023-09-01 | |
| TRC | B705430-10mg |
2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone |
79779-66-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705430-50mg |
2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone |
79779-66-1 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B705430-100mg |
2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone |
79779-66-1 | 100mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621174-1g |
2-Bromo-1-(2,3,4-trichlorophenyl)ethan-1-one |
79779-66-1 | 98% | 1g |
¥1838.00 | 2024-07-28 | |
| Crysdot LLC | CD12030239-5g |
2-Bromo-1-(2,3,4-trichlorophenyl)ethanone |
79779-66-1 | 95+% | 5g |
$746 | 2024-07-24 |
2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 2-Bromo-1-(2,3,4-trichloro-phenyl)-ethanone
Ethanone,2-bromo-1-(2,3,4-trichlorophenyl) (CAS No. 79779-66-1): A Comprehensive Overview
The compound Ethanone,2-bromo-1-(2,3,4-trichlorophenyl), also known by its CAS number 79779-66-1, is a significant organic compound with a unique structure and diverse applications. This brominated aromatic ketone has garnered attention in both academic and industrial research due to its potential in various chemical processes and material synthesis. Recent studies have highlighted its role in the development of advanced materials and its impact on environmental chemistry.
The molecular structure of Ethanone,2-bromo-1-(2,3,4-trichlorophenyl) consists of a ketone group attached to a bromine atom and a trichlorophenyl ring. This configuration imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis. Researchers have explored its use in the creation of biologically active compounds and advanced polymers. For instance, recent findings suggest that this compound can serve as a precursor for synthesizing materials with enhanced thermal stability and mechanical strength.
One of the most intriguing aspects of Ethanone,2-bromo-1-(2,3,4-trichlorophenyl) is its reactivity under various reaction conditions. Studies have demonstrated that it can undergo nucleophilic addition reactions efficiently due to the electron-withdrawing effects of the bromine and chlorine substituents. This property has been leveraged in the development of novel catalytic processes for industrial applications. Furthermore, its ability to participate in cross-coupling reactions has opened new avenues for constructing complex molecular architectures.
In terms of environmental impact, recent research has focused on understanding the fate and transport of Ethanone,2-bromo-1-(2,3,4-trichlorophenyl) in natural systems. Findings indicate that this compound exhibits moderate persistence in aquatic environments but can be effectively degraded under specific microbial conditions. These insights are crucial for assessing its potential risks to ecosystems and human health.
From a synthetic perspective, the preparation of Ethanone,2-bromo-1-(2,3,4-trichlorophenyl) involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have streamlined its synthesis process, making it more efficient and cost-effective for large-scale production.
In conclusion, Ethanone,2-bromo-1-(2,3,4-trichlorophenyl) (CAS No. 79779-66-1) stands as a versatile compound with promising applications across multiple domains. Its unique chemical properties and reactivity continue to drive innovative research efforts aimed at unlocking its full potential in material science and environmental chemistry.
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